CREM proteins are primarily expressed in the brain, testis, and other tissues. They belong to the activating transcription factor/cAMP response element-binding protein family, which also includes other proteins like CREB (cAMP response element-binding protein). The classification of CREM proteins is based on their structural characteristics and functional roles in transcription regulation, with major isoforms identified as CREM-alpha, CREM-beta, and CREM-gamma, among others .
The synthesis of CREM proteins can be achieved through several methods, notably including cell-free protein synthesis systems. These systems allow for the direct manipulation of the chemical environment during protein synthesis, facilitating the production of proteins that are difficult to express in traditional cell-based systems. For instance, eukaryotic cell-free systems utilize extracts from wheat germ or insect cells combined with mRNA or plasmid DNA containing phage promoters for efficient translation .
In cell-free systems, the absence of cellular barriers enhances the ability to express complex proteins like CREM without interference from intracellular processes. This method allows for real-time monitoring and rapid sampling, making it particularly advantageous for functional proteomics and studying protein interactions . Additionally, solid-phase peptide synthesis techniques can be employed to produce specific peptide fragments of CREM for further analysis .
CREM proteins possess a modular structure characterized by several functional domains: a basic region for DNA binding and a leucine zipper motif that facilitates dimerization with other transcription factors. The presence of phosphorylation sites within these domains also plays a critical role in modulating their activity .
The structural analysis indicates that different isoforms of CREM exhibit distinct binding affinities to their target DNA sequences. For example, heterodimers formed between CREM-alpha and CREB show stronger binding than those formed with CREM-beta . This differential binding capability is essential for the precise regulation of gene expression in response to cAMP signaling.
CREM proteins engage in various biochemical reactions, primarily involving the binding to cAMP-responsive elements in target genes. The activation or repression of transcription is influenced by post-translational modifications such as phosphorylation, which can alter the functional state of the protein.
For instance, phosphorylation at specific serine residues can enhance the transcriptional activation potential of CREM-alpha while simultaneously diminishing the repressive effects of certain isoforms like CREM-beta. This dynamic interplay between activation and repression highlights the complexity of gene regulation mediated by CREM proteins .
The mechanism by which CREM proteins exert their effects involves several steps:
CREM proteins are typically soluble in aqueous environments and exhibit stability under physiological conditions. Their molecular weight varies depending on the specific isoform produced.
Chemically, CREM proteins are characterized by their ability to undergo post-translational modifications such as phosphorylation and acetylation, which significantly affect their function and interaction with other cellular components. These modifications can alter their conformation and stability .
CREM proteins have significant scientific applications due to their roles in regulating gene expression related to various physiological processes:
Research continues to uncover new insights into the functional versatility of CREM proteins, highlighting their importance in both basic biology and potential therapeutic applications .
The CREM gene resides at chromosome 10p11.21 in humans, spanning ~86 kb (GRCh38/hg38 coordinates: 35,126,791–35,212,958 bp) [1] [2]. This locus exhibits complex structural dynamics, including alternative promoters and translation initiation sites, enabling tissue-specific expression. The gene comprises 19 exons that undergo extensive combinatorial splicing, generating isoforms with opposing transcriptional functions (activators vs. repressors) [1] [6]. In mice, Crem localizes to chromosome 18 (3.27–3.34 Mb), retaining similar structural organization but with species-specific splicing patterns [2].
Table 1: Genomic Features of CREM Across Species
Species | Chromosomal Location | Genomic Span (bp) | Exon Count |
---|---|---|---|
Human (H. sapiens) | 10p11.21 | 86,167 | 19 |
Mouse (M. musculus) | 18 A1 | 71,700 | 18 |
Rat (R. norvegicus) | 1q21 | ~75,000* | 18 |
*Estimated from orthology data [1] [2] [6].
CREM demonstrates remarkable conservation in DNA-binding domains but divergence in regulatory elements. Human and mouse CREM share 92% amino acid identity in the bZIP region, facilitating similar DNA-binding specificities [2] [6]. However, testis-specific isoforms (e.g., CREMτ) show accelerated evolution: human CREMτ contains unique C-terminal domains absent in rodents, correlating with specialized roles in spermiogenesis [6]. Cross-species transcriptomic analyses reveal conserved high expression in testis, brain, and adrenal glands, though with isoform expression ratios differing between humans and mice [6] [7].
CREM employs two alternative promoters (P1 and P2) driving expression of distinct N-terminal domains. The P1 promoter generates repressors (e.g., CREMα, CREMβ), while the P2 promoter, active in post-meiotic spermatids, produces activators (e.g., CREMτ) [1] [5]. Splicing mechanisms further diversify outputs:
This modular design allows one gene to encode ≥34 isoforms with antagonistic functions [5] [7].
The 3' untranslated region (3'UTR) of CREM contains multiple polyadenylation signals that regulate mRNA stability and localization. Shorter 3'UTRs in testis-specific transcripts evade miRNA-mediated decay (e.g., miR-122 targeting), enhancing stability during spermatogenesis [10]. Conversely, longer 3'UTRs in somatic isoforms incorporate AU-rich elements (AREs), promoting rapid turnover in response to cellular signals. Global RNA stability profiling shows testis CREM isoforms have half-lives >12 hours, while somatic forms decay in <4 hours [10].
The basic leucine zipper (bZIP) domain (residues 122–176 in human CREMα) mediates both DNA binding and dimerization. Key features:
Table 2: Functional Domains of CREM Isoforms
Domain | Location (aa) | Function | Isoforms Containing Domain |
---|---|---|---|
bZIP | 122–176 | DNA binding & dimerization | All isoforms |
Kinase-Inducible Domain (KID) | 101–121 | Phospho-Ser117 docking site | Activators (CREMτ) |
Glutamine-rich 1 (Q1) | 45–80 | Transcriptional activation | CREMτ, CREMα |
Repressor module 1 (RM1) | 81–100 | Recruitment of HDACs | Repressors (ICER, CREMβ) |
The kinase-inducible domain (KID) (residues 101–121) undergoes stimulus-specific phosphorylation:
Table 3: Tissue-Specific Expression of Major CREM Isoforms
Isoform | Function | Key Tissues | Target Genes |
---|---|---|---|
CREMτ | Activator | Testis (spermatids), Pineal gland | Transition protein 1, Protamine 1, ACT |
ICER | Repressor | Pituitary, Suprachiasmatic nucleus | Per1, Per2, IL2 |
CREMα | Activator/Repressor | Brain, Adrenal cortex | Tyrosine hydroxylase, Somatostatin |
CREMβ | Repressor | T lymphocytes, Hepatocytes | IL2, PEPCK |
Key:
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